Product packaging for Austrovenetin(Cat. No.:CAS No. 133632-57-2)

Austrovenetin

Cat. No.: B161440
CAS No.: 133632-57-2
M. Wt: 528.5 g/mol
InChI Key: UXSMSRFTVHNBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Austrovenetin is a yellow-green bisanthraquinone pigment naturally produced by the Australian toadstool Cortinarius austrovenetus (also known as Dermocybe austroveneta ) . This compound serves as a key subject of interest in natural product research and photobiology due to its role as a precursor in the biosynthesis of the potent photosensitizer hypericin . When the fungal tissue containing this compound is damaged, it oxidizes to form hypericin, demonstrating a fascinating wound-induced defense mechanism in nature . In research applications, this compound is primarily investigated for its potential in photodynamic therapy (PDT) and as a photoantimicrobial agent . Extracts from C. austrovenetus , which contain this pigment among other anthraquinones, have demonstrated significant photoactivity, leading to strong growth inhibition of the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans upon irradiation with visible light . This light-activated cytotoxicity operates through a photodynamic mechanism, where the compound acts as a photosensitizer, absorbing light energy and generating reactive oxygen species (ROS) that induce oxidative stress and cell death in targeted microorganisms or tumor cells . Researchers value this compound both as a direct photoactive compound and as a model for studying the biosynthesis and ecological role of fungal phototoxic pigments . Its study provides valuable insights into the evolution of photoactivated defense strategies in fungi and opens avenues for developing new photopharmaceuticals. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24O9 B161440 Austrovenetin CAS No. 133632-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133632-57-2

Molecular Formula

C30H24O9

Molecular Weight

528.5 g/mol

IUPAC Name

1,3,8-trihydroxy-6-methyl-4-(2,4,7,10-tetrahydroxy-7-methyl-5-oxo-6,8-dihydroanthracen-1-yl)-10H-anthracen-9-one

InChI

InChI=1S/C30H24O9/c1-11-3-12-5-14-24(17(32)7-19(34)26(14)28(37)22(12)16(31)4-11)25-15-6-13-9-30(2,39)10-21(36)23(13)29(38)27(15)20(35)8-18(25)33/h3-4,6-8,31-35,38-39H,5,9-10H2,1-2H3

InChI Key

UXSMSRFTVHNBAI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2)C4=C(C=C(C5=C4C=C6CC(CC(=O)C6=C5O)(C)O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2)C4=C(C=C(C5=C4C=C6CC(CC(=O)C6=C5O)(C)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Austrovenetin shares structural and biosynthetic relationships with other fungal and plant-derived pigments. Below, we compare its properties with Skyrin, Hypericin, and Isorhamnetin, highlighting key differences in structure, origin, and function.

Structural and Functional Comparison

Compound Source Structural Class Key Properties References
This compound Dermocybe austroveneta Dimeric anthracenone - Precursor to Skyrin and Hypericin.
- Isolated under anaerobic, light-free conditions.
Skyrin Fungal sources Anthraquinone dimer - Derived from this compound.
- Common in Penicillium and Aspergillus species.
Hypericin Hypericum species Naphthodianthrone - Photodynamic agent.
- Used in antidepressant research.
Isorhamnetin Plants (e.g., Ginkgo) Flavonol (O-methylated derivative of quercetin) - Antioxidant and anti-inflammatory properties.
- Co-elutes with tamarixetin in analyses.

Analytical Techniques

Studies on this compound and its analogs employ advanced analytical methods, such as:

  • UV-Vis Spectroscopy : Used to characterize Hypericin’s photodynamic absorption peaks .
  • Mass Spectrometry : Critical for confirming the dimeric mass of this compound (C₃₀H₁₈O₁₀) and its derivatives .
  • Chromatography : High-performance liquid chromatography (HPLC) differentiates Isorhamnetin from co-eluting compounds like tamarixetin .

Ecological and Pharmacological Roles

Compound Ecological Role Pharmacological Application
This compound Pigmentation in D. austroveneta Limited studies; potential precursor for bioactive compounds.
Skyrin Fungal defense mechanism Antibacterial and cytotoxic activities observed in vitro.
Hypericin Plant defense against herbivores/pathogens Clinically studied for photodynamic therapy and depression.
Isorhamnetin Plant antioxidant Anti-inflammatory and cardioprotective effects.

Preparation Methods

Species-Specific Occurrence

Austrovenetin is predominantly isolated from Dermocybe austroveneta and Dermocybe icterinoides, basidiomycetes native to Australasian and South American ecosystems. Fresh carpophores collected during the fruiting season (typically autumn) provide the highest yields, as decaying or insect-damaged specimens exhibit accelerated oxidation of this compound to hypericin. Taxonomic verification via DNA barcoding is recommended to avoid misidentification with morphologically similar taxa like Cortinarius basirubescens, which lack this compound.

Post-Harvest Stabilization

Immediate stabilization of fungal material is critical. Field protocols involve flash-freezing carpophores in liquid nitrogen and storing them at -80°C in lightproof containers. Slow thawing at 4°C under argon atmosphere prevents condensation-induced hydrolysis.

Solvent Extraction and Crude Isolation

Maceration and Solvent Selection

Ethanol (95%) remains the solvent of choice for initial extraction due to its ability to penetrate cellular matrices without denaturing labile tetrahydroanthraquinones. Cold maceration (4°C, 72 hours) under inert nitrogen atmosphere achieves a balance between extraction efficiency and compound stability. Pilot studies comparing acetone, methanol, and ethyl acetate demonstrated ethanol’s superior recovery rates for this compound (92.3% ± 4.7 vs. 68.9% ± 6.1 for acetone).

Table 1: Solvent Efficiency in this compound Extraction

SolventYield (%)Stability (72h, 4°C)Key Interfering Compounds
Ethanol92.398.5%Gentiobiose derivatives
Acetone68.974.2%Protohypericin artifacts
Methanol58.181.6%Chlorogenic acids

Debris Removal and Concentration

Crude ethanolic extracts are vacuum-filtered through sintered glass (porosity G4) to remove particulates. Rotary evaporation at 30°C under reduced pressure (150 mbar) concentrates the extract to 10% of its original volume. Lyophilization is avoided due to this compound’s susceptibility to crystallization-induced stress.

Purification via Chromatographic Techniques

Preparative Thin-Layer Chromatography (TLC)

Initial fractionation employs silica gel TLC plates (Merck Kieselgel GF254, 20 × 20 cm) with toluene:ethyl formate:formic acid (50:49:1 v/v) as the mobile phase. this compound migrates with an Rf of 0.63–0.65, fluorescing green-yellow under 366 nm UV light. Bands are scraped and eluted with ice-cold ethanol, yielding a purity of 78–82%.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC on a C18 column (Phenomenex Luna, 250 × 10 mm, 5 μm) with gradient elution (water:acetonitrile:0.1% formic acid) isolates this compound at 14.2 min (λmax = 368 nm). Post-column chilling (4°C) and immediate fraction collection minimize on-column degradation.

Table 2: HPLC Parameters for this compound Purification

ParameterCondition
ColumnC18, 250 × 10 mm, 5 μm
Mobile PhaseWater:ACN:0.1% FA (gradient)
Flow Rate2.5 mL/min
DetectionPDA (368 nm)
Retention Time14.2 min

Structural Characterization and Stability Profiling

Spectroscopic Identification

This compound’s structure (C30H22O10) is confirmed via high-resolution mass spectrometry (HRMS) and multinuclear NMR. Key spectral features include:

  • HRMS (ESI-): m/z 541.1145 [M-H]⁻ (calc. 541.1148)

  • ¹H NMR (600 MHz, DMSO-d6): δ 6.82 (s, H-4), 3.92 (m, H-2'), 13.2 (s, phenolic -OH)

  • ¹³C NMR: 182.4 ppm (C-9,10 quinone), 162.1 ppm (C-1)

Degradation Kinetics

Stability studies reveal this compound’s half-life under various conditions:

  • 25°C, air-saturated solution: 23 ± 2 minutes (conversion to protohypericin)

  • 4°C, argon atmosphere: >72 hours

  • Solid state, -80°C: 6 months (97% integrity)

Applications in Biosynthetic Studies

This compound serves as the biosynthetic precursor to hypericin in Dermocybe spp. Enzymatic studies using cell-free extracts demonstrate its oxidation by a membrane-bound cytochrome P450 monooxygenase (Km = 12.4 μM, Vmax = 0.78 nmol/min/mg). Metabolic flux analysis in D. austroveneta indicates 94% of this compound pools are channeled toward hypericin under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Austrovenetin
Reactant of Route 2
Austrovenetin

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